
c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” is a cyclic peptide known for its potent and selective activity as a V2 receptor agonist. This compound is often referred to as Velmupressin acetate in scientific literature. It has garnered significant attention due to its short-acting nature and high specificity for V2 receptors, making it a valuable tool in various research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to ensure efficient coupling. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted peptide derivatives.
Applications De Recherche Scientifique
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its role in cellular signaling pathways involving V2 receptors.
Medicine: Explored for potential therapeutic applications in conditions related to V2 receptor activity, such as diabetes insipidus.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
The compound “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” exerts its effects by binding to V2 receptors, which are primarily located in the kidneys. Upon binding, it activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers a cascade of intracellular events, resulting in the regulation of water reabsorption and urine concentration .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desmopressin: Another V2 receptor agonist with a longer duration of action.
Lypressin: A peptide with similar activity but different receptor selectivity.
Terlipressin: A vasopressin analog with broader receptor activity.
Uniqueness
The uniqueness of “c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm” lies in its high selectivity and short-acting nature, making it an ideal candidate for research applications where precise control of receptor activation is required .
Propriétés
Formule moléculaire |
C47H69ClN12O9S2 |
|---|---|
Poids moléculaire |
1045.7 g/mol |
Nom IUPAC |
(2S)-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-15-[(4-chlorophenyl)methyl]-5,8,11,14,17-pentaoxo-9-propan-2-yl-12-(thiophen-2-ylmethyl)-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]-N-[(2R)-5-(diaminomethylideneamino)-1-(diethylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H69ClN12O9S2/c1-5-59(6-2)45(68)31(12-7-19-52-47(50)51)54-43(66)36-13-8-20-60(36)46(69)35-26-70-21-10-14-38(62)53-32(23-28-15-17-29(48)18-16-28)40(63)55-33(24-30-11-9-22-71-30)42(65)58-39(27(3)4)44(67)56-34(25-37(49)61)41(64)57-35/h9,11,15-18,22,27,31-36,39H,5-8,10,12-14,19-21,23-26H2,1-4H3,(H2,49,61)(H,53,62)(H,54,66)(H,55,63)(H,56,67)(H,57,64)(H,58,65)(H4,50,51,52)/t31-,32+,33+,34+,35+,36+,39+/m1/s1 |
Clé InChI |
KELMVSJFGCWRLO-MLMVTELGSA-N |
SMILES isomérique |
CCN(CC)C(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CSCCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
SMILES canonique |
CCN(CC)C(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C2CSCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)C(C)C)CC3=CC=CS3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


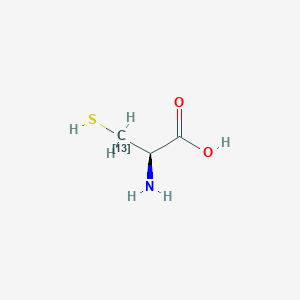
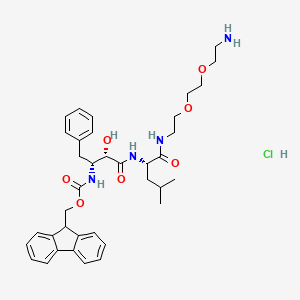
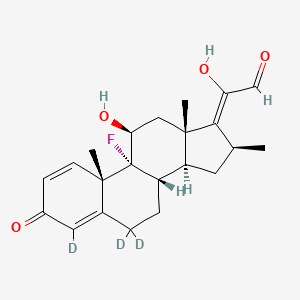


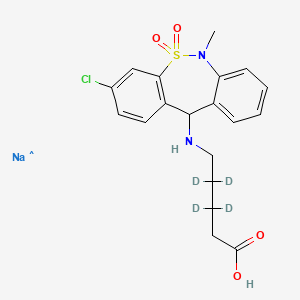



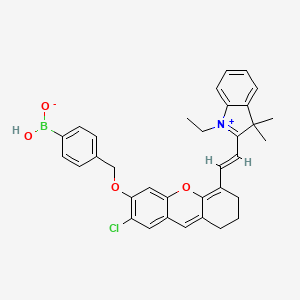
![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)


